(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride
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Overview
Description
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride typically involves several steps, starting from readily available precursors. The synthetic route may include the introduction of the amino group, fluorination, and the formation of the hydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like high-throughput screening and metabolic engineering may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. The exact mechanism may involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride include other amino alcohols and fluorinated compounds. Examples are (2S)-2-amino-4-fluorobutan-1-ol and (2S)-2-amino-4-methylpentan-1-ol.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both amino and fluorine groups.
Properties
Molecular Formula |
C6H15ClFNO |
---|---|
Molecular Weight |
171.64 g/mol |
IUPAC Name |
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
SLNXPYWUDZAXSP-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)(C[C@@H](CO)N)F.Cl |
Canonical SMILES |
CC(C)(CC(CO)N)F.Cl |
Origin of Product |
United States |
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